![molecular formula C9H24O4Si2 B14217784 Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol CAS No. 797760-69-1](/img/structure/B14217784.png)
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol typically involves the reaction of acetic acid with a silylating agent such as trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silyl ethers, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other silyl ethers such as:
- Trimethylsilyl ether
- Triethylsilyl ether
- Tert-butyldimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
What sets acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol apart from these similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. The presence of both acetic acid and silyl ether functionalities allows for versatile applications in various fields .
Propriétés
Numéro CAS |
797760-69-1 |
|---|---|
Formule moléculaire |
C9H24O4Si2 |
Poids moléculaire |
252.45 g/mol |
Nom IUPAC |
acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol |
InChI |
InChI=1S/C7H20O2Si2.C2H4O2/c1-10(2,3)9-11(4,5)7-6-8;1-2(3)4/h8H,6-7H2,1-5H3;1H3,(H,3,4) |
Clé InChI |
ZNWXQPKSIYPIJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(C)O[Si](C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
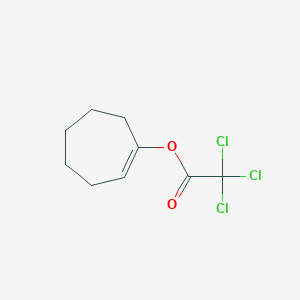
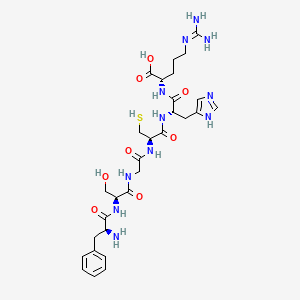
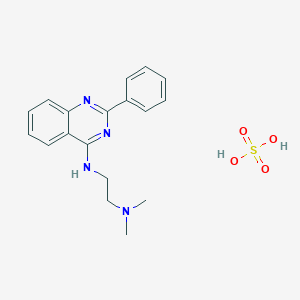
![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)
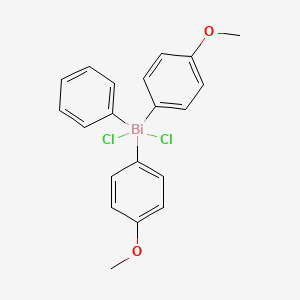
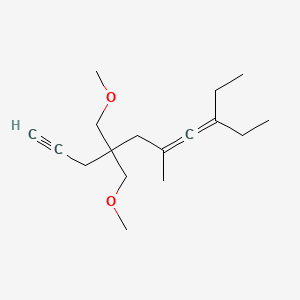
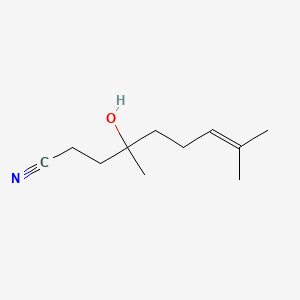
![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
